![molecular formula C14H6Cl2O3 B14634347 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione CAS No. 52767-29-0](/img/structure/B14634347.png)
3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dibenzoxepines, which are tricyclic compounds containing an oxepine ring fused with two benzene rings. The presence of chlorine atoms at the 3 and 9 positions adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,9-dichlorodibenzofuran with phosgene in the presence of a base to form the desired oxepine-dione structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
科学研究应用
3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Dibenzoxepin: A tricyclic compound with similar structural features but without chlorine substitutions.
Dibenzazepine: Another tricyclic compound with nitrogen in the ring structure.
Dibenzothiepin: Contains sulfur in the ring structure, offering different chemical properties.
Uniqueness: The chlorine atoms can participate in various substitution reactions, making the compound versatile for chemical modifications .
属性
CAS 编号 |
52767-29-0 |
|---|---|
分子式 |
C14H6Cl2O3 |
分子量 |
293.1 g/mol |
IUPAC 名称 |
3,9-dichlorobenzo[d][2]benzoxepine-5,7-dione |
InChI |
InChI=1S/C14H6Cl2O3/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)19-13(17)11(9)5-7/h1-6H |
InChI 键 |
MMRSWCYQEXSCLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=O)C3=C2C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


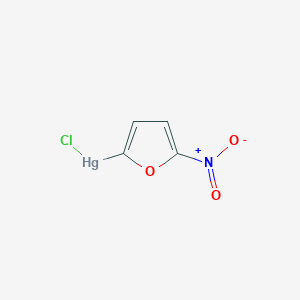
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
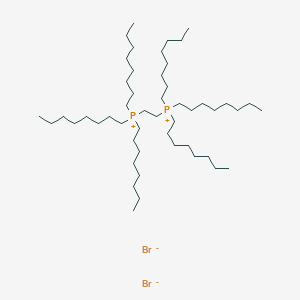
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
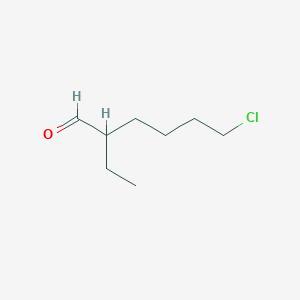
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
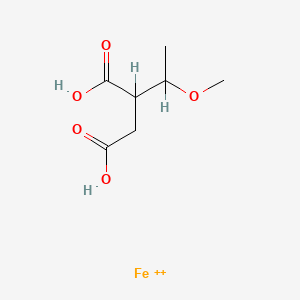

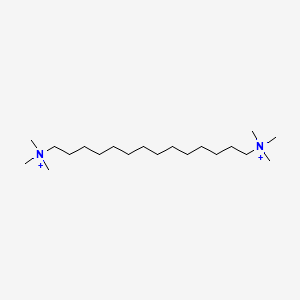

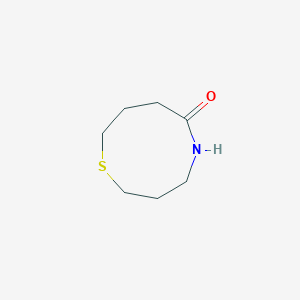
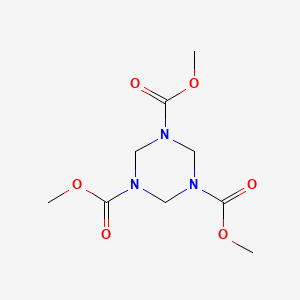
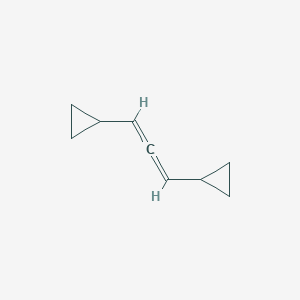
![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
